Erlotinib, Free Base Erlotinib, Free Base Erlotinib is a quinazoline derivative with antineoplastic properties. Competing with adenosine triphosphate, erlotinib reversibly binds to the intracellular catalytic domain of epidermal growth factor receptor (EGFR) tyrosine kinase, thereby reversibly inhibiting EGFR phosphorylation and blocking the signal transduction events and tumorigenic effects associated with EGFR activation.
Erlotinib is a tyrosine kinase receptor inhibitor that is used in the therapy of advanced or metastatic pancreatic or non-small cell lung cancer. Erlotinib therapy is associated with transient elevations in serum aminotransferase levels during therapy and rare instances of clinically apparent acute liver injury.
Erlotinib, also known as osi-774 or 11C erlotinib, belongs to the class of organic compounds known as quinazolinamines. These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups. Erlotinib is a drug which is used for the treatment of patients with locally advanced or metastatic non-small cell lung cancer after failure of at least one prior chemotherapy regimen. also for use, in combination with gemcitabine, as the first-line treatment of patients with locally advanced, unresectable or metastatic pancreatic cancer. Erlotinib is considered to be a practically insoluble (in water) and relatively neutral molecule. Erlotinib has been detected in multiple biofluids, such as urine and blood. Within the cell, erlotinib is primarily located in the cytoplasm and membrane (predicted from logP). Erlotinib participates in a number of enzymatic reactions. In particular, Erlotinib can be converted into erlotinib through its interaction with the enzyme multidrug resistance protein 1. In addition, Erlotinib can be converted into erlotinib through the action of the enzyme ATP-binding cassette sub-family g member 2. In humans, erlotinib is involved in the erlotinib action pathway.
Brand Name: Vulcanchem
CAS No.: 183321-74-6
VCID: VC0000232
InChI: InChI=1S/C22H23N3O4/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25)
SMILES: COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC
Molecular Formula: C₂₂H₂₃N₃O₄
Molecular Weight: 393.4 g/mol

Erlotinib, Free Base

CAS No.: 183321-74-6

APIs

VCID: VC0000232

Molecular Formula: C₂₂H₂₃N₃O₄

Molecular Weight: 393.4 g/mol

Erlotinib, Free Base - 183321-74-6

CAS No. 183321-74-6
Product Name Erlotinib, Free Base
Molecular Formula C₂₂H₂₃N₃O₄
Molecular Weight 393.4 g/mol
IUPAC Name N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine
Standard InChI InChI=1S/C22H23N3O4/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25)
Standard InChIKey AAKJLRGGTJKAMG-UHFFFAOYSA-N
SMILES COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC
Canonical SMILES COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC
Appearance Powder
Physical Description Solid
Description Erlotinib is a quinazoline derivative with antineoplastic properties. Competing with adenosine triphosphate, erlotinib reversibly binds to the intracellular catalytic domain of epidermal growth factor receptor (EGFR) tyrosine kinase, thereby reversibly inhibiting EGFR phosphorylation and blocking the signal transduction events and tumorigenic effects associated with EGFR activation.
Erlotinib is a tyrosine kinase receptor inhibitor that is used in the therapy of advanced or metastatic pancreatic or non-small cell lung cancer. Erlotinib therapy is associated with transient elevations in serum aminotransferase levels during therapy and rare instances of clinically apparent acute liver injury.
Erlotinib, also known as osi-774 or 11C erlotinib, belongs to the class of organic compounds known as quinazolinamines. These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups. Erlotinib is a drug which is used for the treatment of patients with locally advanced or metastatic non-small cell lung cancer after failure of at least one prior chemotherapy regimen. also for use, in combination with gemcitabine, as the first-line treatment of patients with locally advanced, unresectable or metastatic pancreatic cancer. Erlotinib is considered to be a practically insoluble (in water) and relatively neutral molecule. Erlotinib has been detected in multiple biofluids, such as urine and blood. Within the cell, erlotinib is primarily located in the cytoplasm and membrane (predicted from logP). Erlotinib participates in a number of enzymatic reactions. In particular, Erlotinib can be converted into erlotinib through its interaction with the enzyme multidrug resistance protein 1. In addition, Erlotinib can be converted into erlotinib through the action of the enzyme ATP-binding cassette sub-family g member 2. In humans, erlotinib is involved in the erlotinib action pathway.
Solubility Very slightly soluble (hydrochloride salt - maximal solubility of approximately 0.4 mg/mL occurs at a pH of approximately 2)
In water, 14.02 mg/L at 25 °C (est)
8.91e-03 g/L
Synonyms 11C erlotinib
11C-erlotinib
358,774, CP
358774, CP
CP 358,774
CP 358774
CP-358,774
CP-358774
CP358,774
CP358774
erlotinib
erlotinib HCl
erlotinib hydrochloride
HCl, Erlotinib
Hydrochloride, Erlotinib
N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine
OSI 774
OSI-774
OSI774
Tarceva
Vapor Pressure 7.06X10-11 mm Hg at 25 °C (est)
PubChem Compound 176870
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator